molecular formula C11H17BrN2 B1292154 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine CAS No. 1017032-76-6

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine

Cat. No.: B1292154
CAS No.: 1017032-76-6
M. Wt: 257.17 g/mol
InChI Key: ZVXMXQSBTUIJKS-UHFFFAOYSA-N
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Description

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C11H17BrN2. It is characterized by the presence of a bromine atom attached to a benzene ring, along with butyl and methyl substituents on the nitrogen atoms of the diamine group. This compound is typically found as a white or slightly yellow crystalline solid and is soluble in organic solvents such as ethanol, benzene, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine involves the reaction of benzene-1,2-diamine with bromomethane and butyl bromide. The reaction typically occurs under controlled conditions with the presence of a base such as sodium hydroxide to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

Scientific Research Applications

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the diamine group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N1-methylbenzene-1,2-diamine
  • 4-Bromo-N1-ethyl-N1-methylbenzene-1,2-diamine
  • 4-Bromo-N1-propyl-N1-methylbenzene-1,2-diamine

Uniqueness

4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine is unique due to the presence of both butyl and methyl groups on the nitrogen atoms, which can influence its reactivity and interactions compared to similar compounds with different alkyl substituents. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity .

Properties

IUPAC Name

4-bromo-1-N-butyl-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXMXQSBTUIJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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